N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-26-15-9-7-14(8-10-15)20-16(23)12-22-17(24)19(21-18(22)25)11-5-4-6-13(19)2/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQDHUNWLUDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic system, which is known for its diverse biological activities. The presence of the diazaspiro structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antihypertensive Activity
Research has indicated that compounds similar to this compound exhibit antihypertensive properties. For instance, a study on 8-substituted diazaspiro compounds demonstrated significant antihypertensive effects in spontaneous hypertensive rats, suggesting that structural modifications can enhance activity against hypertension .
Antiviral and Antimicrobial Properties
The compound's structural analogs have shown promise as antiviral agents. A related study highlighted the efficacy of certain substituted diazaspiro compounds in inhibiting HIV replication, indicating that modifications in the chemical structure can lead to enhanced antiviral activity . Additionally, some derivatives have been explored for their antimicrobial properties against various pathogens.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways.
Study 1: Antihypertensive Screening
A screening assay was conducted to evaluate the antihypertensive activity of various diazaspiro compounds. The results indicated that compounds with specific substitutions at the 8 position exhibited the highest activity levels. The most effective compound showed a significant reduction in blood pressure in hypertensive models .
Study 2: Antiviral Efficacy
In a study assessing the antiviral properties of similar compounds, it was found that certain derivatives significantly inhibited HIV replication in vitro. The study concluded that structural features such as the presence of the ethoxyphenyl group contributed to the enhanced antiviral activity .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| Compound A | Antihypertensive | Spontaneous Hypertensive Rat | Significant reduction |
| Compound B | Antiviral | HIV-infected Cell Lines | High inhibition |
| N-(4-ethoxyphenyl)-2-(6-methyl...) | Antimicrobial | Various Pathogens | Moderate inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
a. 1,3-Diazaspiro[4.5]decan Derivatives
- N-(2-Chloro-4-Methylphenyl)-2-(2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)acetamide (CAS 851099-09-7):
- 2-(6-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)-N-(2-Pyridin-3-ylethyl)acetamide :
b. Triazaspiro Derivatives
- 2-(4-Oxo-1-Phenyl-1,3,8-Triazaspiro[4.5]decan-3-yl)-N-(2,2,2-Trifluoroethyl)acetamide: Structural Difference: Additional nitrogen in the spiro ring (1,3,8-triazaspiro vs. 1,3-diazaspiro). Used as a DDR1 inhibitor for fibrosis .
Substituent Modifications
a. Aromatic Ring Modifications
- N-(4-Fluorobenzyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]decan-3-yl)acetamide :
- N-(3-(1,3-Benzothiazol-2-ylamino)-3-Oxopropyl)Furan-2-Carboxamide: Structural Difference: Benzothiazole and furan moieties replace the spiro core.
Physicochemical and ADMET Properties
Key Research Findings
- Antiviral Activity : The target compound’s low RMSD values in MD simulations suggest strong binding to monkeypox viral proteins, outperforming analogs like Mangostin and Apocarotenal .
- Enzymatic Stability: Compared to 2'-C-methyladenosine (prone to deamination), spirocyclic derivatives exhibit improved metabolic stability due to reduced enzyme recognition .
- Selectivity : Triazaspiro derivatives (e.g., compound 5 ) show selectivity for bacterial targets (e.g., Mtb Lpd) over human enzymes, whereas diazaspiro compounds like the target exhibit broader antiviral applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
